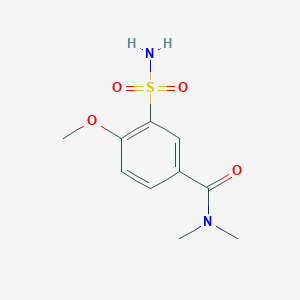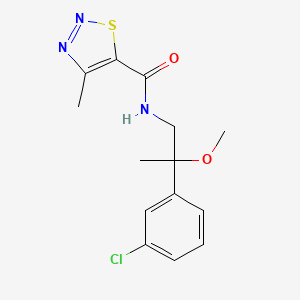methanone CAS No. 477864-41-8](/img/structure/B2616695.png)
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of anxiety disorders and depression. In neuroscience, this compound has been studied for its effects on the central nervous system, particularly its potential as a modulator of dopamine and serotonin receptors. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent.
作用机制
The exact mechanism of action of [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine and serotonin. This compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety, as well as the D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In one study, this compound was found to increase dopamine and serotonin levels in the brain, leading to anxiolytic and antidepressant effects. In another study, this compound was shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
实验室实验的优点和局限性
One advantage of using [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone in lab experiments is its high potency and selectivity for certain receptors, which allows for precise modulation of neurotransmitter systems. However, one limitation is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several potential future directions for research on [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone. One area of interest is its potential as a treatment for drug addiction, given its effects on dopamine and serotonin receptors. Another area of interest is its potential as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone can be synthesized through a multistep process involving the reaction of 6-methyl-2-pyridinecarboxaldehyde with 1,2-diaminobenzene, followed by the reaction of the resulting intermediate with 4-phenylpiperazine in the presence of a reducing agent. The final product is obtained through purification and isolation steps.
属性
IUPAC Name |
[1-(6-methylpyridin-2-yl)imidazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-6-5-9-19(22-16)25-14-18(21-15-25)20(26)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQSXNTIOMZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)

![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616628.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2616630.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)


![4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2616634.png)
![2-[1-(Oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2616635.png)